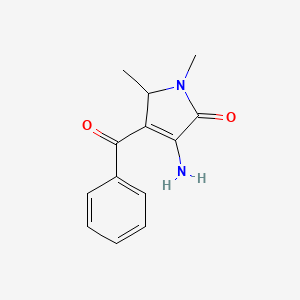![molecular formula C12H18O5 B14395249 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol CAS No. 89411-43-8](/img/structure/B14395249.png)
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of three methoxy groups and a propan-2-yl-oxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol typically involves the methylation of a phenol derivative. One common method is the reaction of 2,4,6-trihydroxyphenol with methanol in the presence of an acid catalyst to introduce the methoxy groups. The propan-2-yl-oxy group can be introduced through an etherification reaction using isopropanol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy and propan-2-yl-oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol involves its interaction with molecular targets and pathways. The methoxy and propan-2-yl-oxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxyphenol: Lacks the propan-2-yl-oxy group, which may affect its reactivity and applications.
3,4,5-Trimethoxyphenol: Has a different substitution pattern on the phenol ring, leading to distinct chemical properties.
2,4,6-Trimethoxybenzaldehyde: Contains an aldehyde group instead of the propan-2-yl-oxy group, resulting in different reactivity.
Uniqueness
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol is unique due to the presence of both methoxy and propan-2-yl-oxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89411-43-8 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2,4,6-trimethoxy-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O5/c1-7(2)17-11-9(15-4)6-8(14-3)10(13)12(11)16-5/h6-7,13H,1-5H3 |
Clé InChI |
UXDJOPBLDJSWOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)



![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)

![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)

![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)



